

identifying and minimizing off-target effects of AL 8810 isopropyl ester

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Compound of Interest

Compound Name: AL 8810 isopropyl ester

Cat. No.: B15570507

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Technical Support Center: AL 8810 Isopropyl Ester

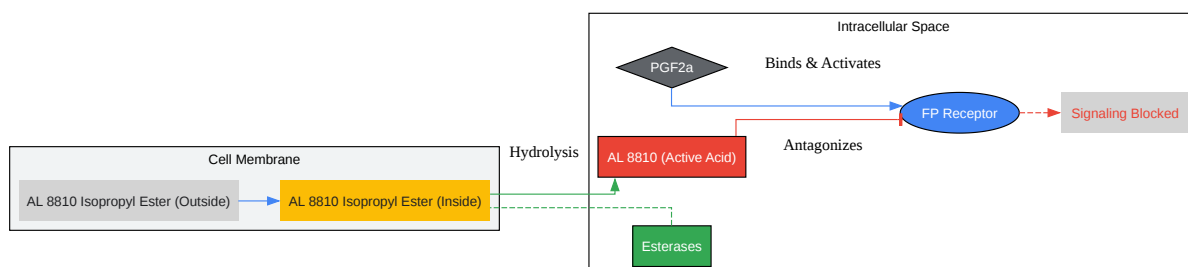
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing off-target effects of **AL 8810 isopropyl ester**.

Frequently Asked Questions (FAQs)

Q1: What is **AL 8810 isopropyl ester** and what is its primary mechanism of action?

A1: **AL 8810 isopropyl ester** is a prodrug form of AL 8810. As a lipid-soluble ester, it is designed for enhanced penetration across cell membranes.^[1] Once inside the cell, endogenous esterases hydrolyze it to its active form, AL 8810 acid.

AL 8810 is a potent and selective antagonist of the Prostaglandin F_{2α} (FP) receptor.^{[2][3]} It functions as a competitive antagonist, meaning it binds to the FP receptor and blocks the action of endogenous agonists like Prostaglandin F_{2α}.^[3] It is important to note that AL 8810 also exhibits weak partial agonist activity, with a maximal effect that is approximately 19-23% of the full FP receptor agonist cloprostenol in certain cell lines.^[3]



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Mechanism of **AL 8810 Isopropyl Ester** Action.

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary intended target.[4] For a small molecule inhibitor like AL 8810, this means binding to and modulating the activity of other receptors, enzymes, or proteins besides the FP receptor.[4] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, unexpected cellular phenotypes, toxicity, and a lack of reproducibility.[4]

Q3: How selective is AL 8810?

A3: AL 8810 has been shown to be a selective antagonist for the FP receptor. In functional assays, concentrations up to 10 μ M did not significantly inhibit the responses of several other prostanoid receptor subtypes, including TP, DP, EP₂, and EP₄. It also did not antagonize the V₁-vasopressin receptor.[3] This high degree of selectivity makes it a valuable tool for studying FP receptor-mediated processes.[3][5]

Receptor Target	Activity of AL 8810 (at 10 μ M)	Reference
FP Receptor	Potent Antagonist (pA_2 = 6.34 - 6.68)	[3]
TP Receptor	No significant inhibition	[3]
DP Receptor	No significant inhibition	[3]
EP ₂ Receptor	No significant inhibition	[3]
EP ₄ Receptor	No significant inhibition	[3]
V ₁ -Vasopressin	No significant inhibition	[3]

Q4: What computational methods can be used to predict potential off-target effects?

A4: Before beginning wet-lab experiments, in silico tools can predict potential off-target interactions. These approaches are generally based on the principle that molecules with similar structures or properties may interact with similar targets.[6] Key methods include:

- 2-D Chemical Similarity: Tools like SEA (Similarity Ensemble Approach) compare the 2-D structure of a small molecule against a database of ligands with known protein targets to predict potential interactions.[6]
- Machine Learning Models: Algorithms such as Random Forest (RF) and Support Vector Machines (SVM) can be trained on large datasets of compound-target interactions to predict novel off-targets.[6]
- Structure-Based Approaches: If the 3-D structure of a potential off-target protein is known, molecular docking simulations can predict whether the compound is likely to bind.

Q5: What are the primary experimental strategies to identify off-target effects?

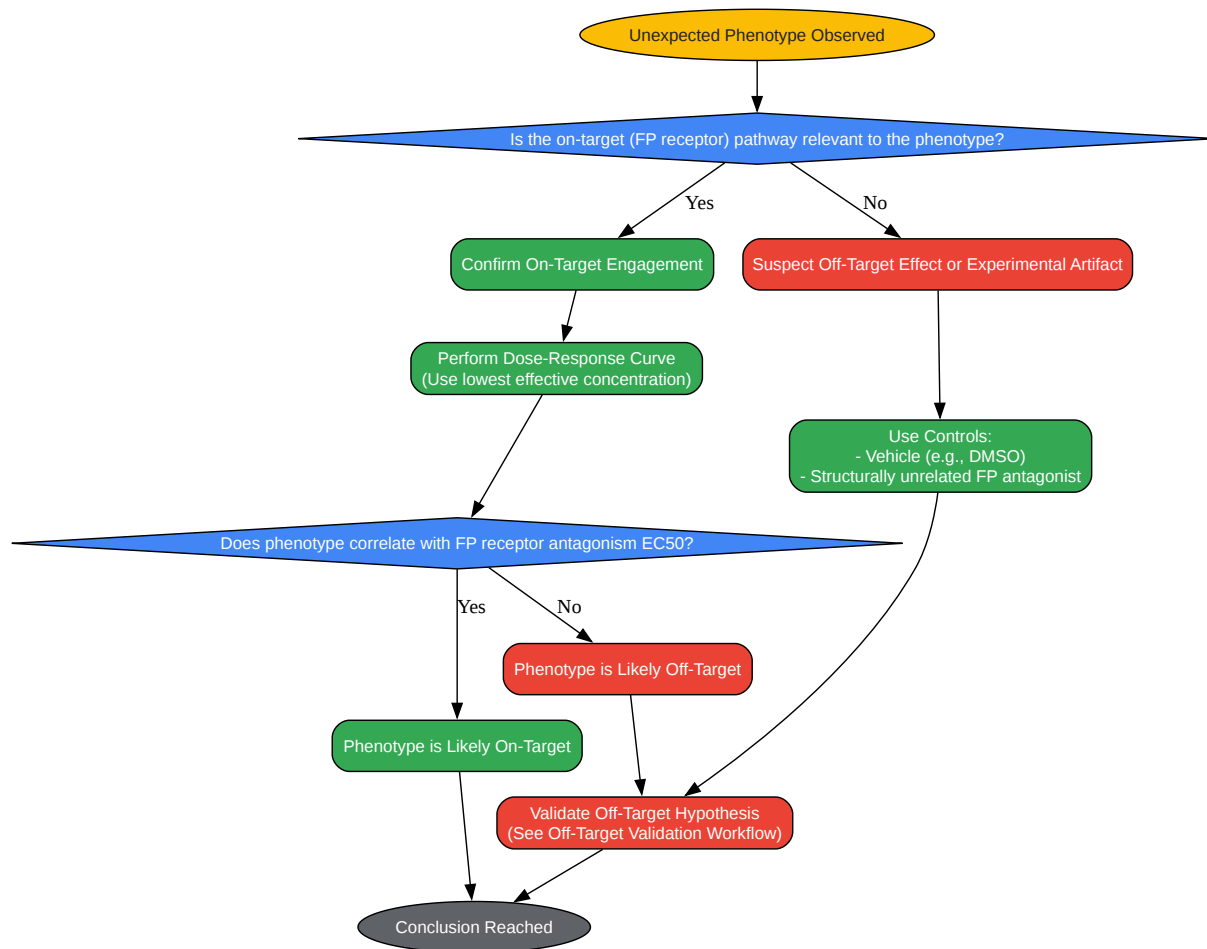
A5: Experimental approaches can be divided into two main categories: biased (candidate-based) and unbiased (genome- or proteome-wide).[4]

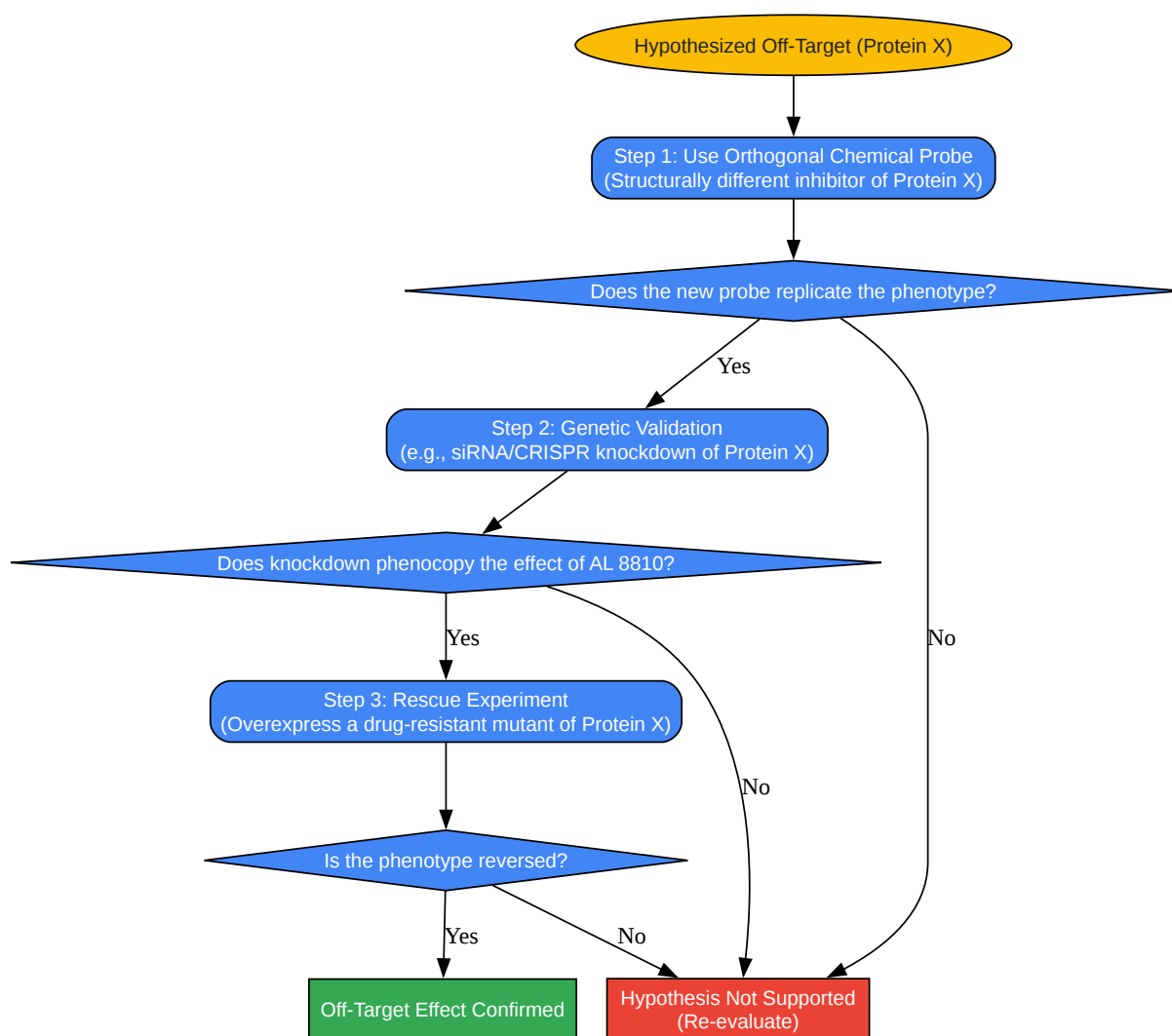
- **Biased (Target-Oriented) Approaches:** These methods test for interactions with a predefined set of potential targets. A common example is a kinase panel screen, where the compound is tested against a large number of purified kinases to identify any inhibitory activity.^[7]
- **Unbiased (Proteome-Wide) Approaches:** These methods aim to identify off-targets without prior assumptions. A powerful technique is the Cellular Thermal Shift Assay (CETSA), which detects target engagement by observing changes in protein thermal stability upon compound binding.^[4] Thermal Proteome Profiling (TPP) is a mass spectrometry-based extension of CETSA that allows for proteome-wide analysis.

Troubleshooting Guide

Problem: My experimental results are inconsistent or I'm observing an unexpected phenotype after treatment with **AL 8810 isopropyl ester**.

This situation can arise from on-target effects, off-target effects, or experimental variability. The following workflow can help diagnose the issue.





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